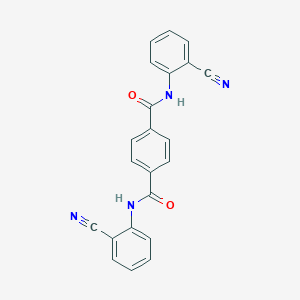

N,N'-bis(2-cyanophenyl)terephthalamide

Descripción

N,N'-bis(2-cyanophenyl)terephthalamide is a terephthalamide derivative featuring two 2-cyanophenyl substituents attached to the amide nitrogen atoms of the terephthalic acid backbone. The 2-cyanophenyl group introduces electron-withdrawing characteristics, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking. Such attributes could position this compound for applications in polymer science, catalysis, or supramolecular chemistry .

Propiedades

Fórmula molecular |

C22H14N4O2 |

|---|---|

Peso molecular |

366.4g/mol |

Nombre IUPAC |

1-N,4-N-bis(2-cyanophenyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C22H14N4O2/c23-13-17-5-1-3-7-19(17)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-2-6-18(20)14-24/h1-12H,(H,25,27)(H,26,28) |

Clave InChI |

COGSUOZDEZEDSZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

SMILES canónico |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Terephthalamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and applications of N,N'-bis(2-cyanophenyl)terephthalamide and related compounds:

Key Research Findings

Thermal and Mechanical Properties

- BHET : Exhibits a melting point >250°C due to hydrogen bonding between hydroxyl and amide groups, enabling its use in high-temperature polymer processing . Its incorporation into PLA increases crystallization kinetics by 40% compared to pure PLA .

- bpta : MOFs incorporating bpta show enhanced catalytic efficiency in oxidation reactions due to pyridinyl coordination sites .

- N,N'-bis(4-methoxyphenyl)terephthalamide : Combustion studies reveal a standard enthalpy of formation (ΔfH°gas) of -320 ± 9.2 kJ/mol, influenced by methoxy group electron donation .

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (e.g., cyano, nitro): Enhance thermal stability and rigidity but may reduce solubility in polar solvents. For example, BNAT's nitro groups complicate polymerization but improve thermal resistance .

- Electron-Donating Groups (e.g., methoxy, hydroxyethyl) : Increase solubility and intermolecular interactions. BHET’s hydroxyethyl groups facilitate hydrogen bonding, critical for PLA crystallization .

- Aromatic vs. Aliphatic Substituents : Pyridinyl (bpta) and phenyl derivatives enable π-π stacking in MOFs or polymers, whereas aliphatic groups (e.g., hydroxyethyl) prioritize hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.